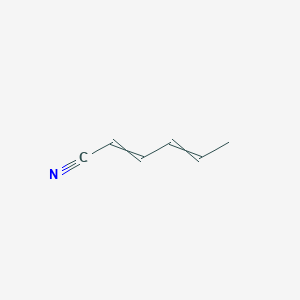
2,4-Hexadiennitril
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related nitrile compounds often involves Knoevenagel condensation or other methodologies like Friedlander synthesis. For instance, derivatives of 3-oxobutanenitrile can be prepared through Knoevenagel condensation between aldehydes and 3-oxobutanenitrile, obtained via acid hydrolysis of β-aminocrotononitrile (Han et al., 2015). Such processes underline the versatility and reactivity of nitrile compounds, hinting at similar approaches for 2,4-Hexadienenitrile.
Molecular Structure Analysis
The molecular structure of nitrile compounds, including 2,4-Hexadienenitrile, can be characterized using various spectroscopic techniques. Crystal and molecular structures are often determined by single crystal X-ray diffraction analysis, providing detailed insights into the compound's geometry and electron distribution (Han et al., 2015).
Chemical Reactions and Properties
Nitrile compounds participate in diverse chemical reactions, contributing to the synthesis of complex heterocyclic compounds. The Gewald synthesis is one example, allowing the formation of 2-aminothiophene derivatives from nitrile precursors, showcasing the compounds' potential in medicinal chemistry and material science (Khalifa et al., 2020).
Physical Properties Analysis
Quantitative structure-activity relationship (QSAR) studies of nitrile derivatives, such as 2,4-hexadienoic acid derivatives, reveal correlations between their physicochemical properties and biological activities. Topological parameters, especially molecular connectivity indices, have significant correlations with the antimicrobial activity of these compounds (Narasimhan et al., 2007).
Chemical Properties Analysis
Base-mediated reactions offer a pathway to synthesize highly functionalized conjugated enones from nitrile precursors, indicating the broad reactivity and applicability of nitrile compounds in organic synthesis. The reaction conditions, including the use of atmospheric oxygen and base, highlight the regioselective and oxidative decyanation processes that could be relevant for 2,4-Hexadienenitrile (Singh et al., 2015).
Wissenschaftliche Forschungsanwendungen
Pharmazeutische Forschung
Obwohl spezifische Anwendungen von 2,4-Hexadiennitril in der pharmazeutischen Forschung nicht leicht zugänglich sind, ist es plausibel, dass diese Verbindung bei der Synthese verschiedener Arzneimittel verwendet werden könnte. Die pharmazeutische Industrie verwendet häufig komplexe organische Verbindungen als Bausteine in der Arzneimittelsynthese .
Chemische Synthese
This compound könnte möglicherweise als Reagenz oder Zwischenprodukt in verschiedenen chemischen Syntheseprozessen verwendet werden. Seine einzigartige Struktur und Reaktivität könnten es bei der Synthese anderer komplexer organischer Verbindungen nützlich machen .
Materialwissenschaft
In der Materialwissenschaft könnten organische Verbindungen wie this compound bei der Entwicklung neuer Materialien mit einzigartigen Eigenschaften verwendet werden. Spezifische Anwendungen in diesem Bereich sind jedoch nicht leicht zugänglich .
Umweltwissenschaften
Obwohl sie nicht direkt angewendet werden, können Verbindungen wie this compound in der Forschung der Umweltwissenschaften wichtig sein. Das Verständnis der Eigenschaften und des Verhaltens solcher Verbindungen kann Wissenschaftlern helfen, ihre Umweltauswirkungen vorherzusagen und Methoden für ihren Nachweis und ihre Entfernung zu entwickeln .
Eigenschaften
IUPAC Name |
(2E,4E)-hexa-2,4-dienenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N/c1-2-3-4-5-6-7/h2-5H,1H3/b3-2+,5-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYKHMTWWXWMMHN-MQQKCMAXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC=CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C=C/C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
93.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1516-01-4 | |
| Record name | 2,4-Hexadienenitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001516014 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the neurological effects of 2,4-Hexadienenitrile exposure in rats?
A: Studies show that 2,4-Hexadienenitrile induces a distinct motor syndrome in rats, characterized by faltering movements and decreased stride length . This is different from the ECC syndrome (excitation with circling and choreiform movements) induced by nitriles like IDPN, allylnitrile, and cis-crotononitrile. Further investigation revealed that 2,4-Hexadienenitrile, unlike the aforementioned nitriles, does not cause vestibular hair cell degeneration. Instead, it leads to selective neuronal degeneration in the inferior olive and piriform cortex, which likely explains the observed motor deficits .
Q2: Can 2,4-Hexadienenitrile be used in chemical synthesis?
A: Yes, 2,4-Hexadienenitrile can be used as a reagent in organic synthesis. One example is its reaction with (-Cyclopentadienyl)bis(ethylene)cobalt (Jonas reagent) . This reaction was intended to synthesize a cobalt oxime sandwich complex, but instead yielded (-cyclopentadienyl)(2,4-hexadienenitrile)cobalt. This highlights the potential for 2,4-Hexadienenitrile to participate in unexpected reactions, leading to novel compounds .
Q3: How does the structure of 2,4-Hexadienenitrile relate to its reactivity?
A3: 2,4-Hexadienenitrile possesses a conjugated diene system along with a nitrile group. This structure allows it to participate in a variety of reactions, including Diels-Alder reactions and nucleophilic additions. Additionally, the electron-withdrawing nature of the nitrile group can influence the reactivity of the diene system, making it susceptible to attack by nucleophiles. Further research is needed to fully understand the structure-activity relationship of 2,4-Hexadienenitrile and its derivatives.
Q4: Are there safety concerns associated with handling 2,4-Hexadienenitrile?
A: Given its demonstrated neurotoxicity in animal models , 2,4-Hexadienenitrile should be handled with extreme caution. Appropriate personal protective equipment, including gloves and respiratory protection, should be used at all times. It is crucial to work in a well-ventilated area and avoid skin or eye contact. In case of accidental exposure, seek immediate medical attention.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![(19E,21E,23E,25E,27E,29E,31E)-33-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-17-[7-(4-aminophenyl)-5-hydroxy-7-oxoheptan-2-yl]-1,3,5,7,9,37-hexahydroxy-18-methyl-13,15-dioxo-16,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid;(19Z,21E,23E,25E,27E,29E,31E)-33-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-17-[7-(4-aminophenyl)-5-hydroxy-7-oxoheptan-2-yl]-1,3,5,9,11,37-hexahydroxy-18-methyl-13,15-dioxo-16,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid](/img/structure/B74677.png)




